molecular formula C15H18N2O7 B1594124 Z-Gly-glu-OH CAS No. 3916-39-0

Z-Gly-glu-OH

Cat. No.: B1594124
CAS No.: 3916-39-0
M. Wt: 338.31 g/mol
InChI Key: JBGBOEMFZSZCMX-UHFFFAOYSA-N
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Description

Z-Gly-glu-OH, also known as N-(Carbobenzyloxy)-L-glutamic acid, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds. It is characterized by the presence of a benzyloxycarbonyl (Z) group attached to the amino acid glutamic acid, which helps in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-glu-OH typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Z) group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This results in the formation of N-(Carbobenzyloxy)-L-glutamic acid.

    Coupling with Glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This results in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the protection, coupling, and deprotection steps in a controlled and efficient manner, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the benzyloxycarbonyl group is oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding free glutamic acid and glycine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the benzyloxycarbonyl group.

Major Products Formed:

    Oxidation: Formation of oxides of the benzyloxycarbonyl group.

    Reduction: Free glutamic acid and glycine.

    Substitution: Modified derivatives of this compound with different protecting groups.

Scientific Research Applications

Z-Gly-glu-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis to protect amino groups and facilitate the formation of peptide bonds.

    Biology: Employed in the study of protein structure and function by synthesizing specific peptides.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The mechanism of action of Z-Gly-glu-OH involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glutamic acid, preventing unwanted side reactions during the coupling process. This allows for the selective formation of peptide bonds between specific amino acids. The molecular targets and pathways involved include the activation of carboxyl groups and the selective acylation of amino groups.

Comparison with Similar Compounds

    Z-Gly-OH: N-(Carbobenzyloxy)-glycine, used in peptide synthesis for protecting glycine.

    Z-Ala-OH: N-(Carbobenzyloxy)-alanine, used for protecting alanine in peptide synthesis.

    Z-Lys-OH: N-(Carbobenzyloxy)-lysine, used for protecting lysine in peptide synthesis.

Comparison: Z-Gly-glu-OH is unique due to the presence of both glycine and glutamic acid residues, making it suitable for synthesizing peptides that require these specific amino acids. Compared to other similar compounds, this compound offers the advantage of protecting multiple amino groups simultaneously, which is beneficial in complex peptide synthesis.

Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c18-12(17-11(14(21)22)6-7-13(19)20)8-16-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGBOEMFZSZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-39-0
Record name NSC89635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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